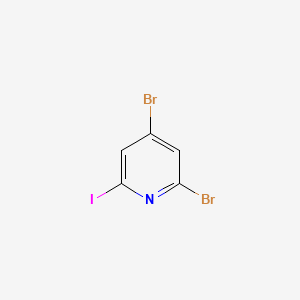![molecular formula C10H13N5 B11785135 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11785135.png)
1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrazine ring The cyclopentyl group attached to the pyrazole ring adds to its distinctiveness
Méthodes De Préparation
The synthesis of 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Formation of the pyrazine ring: The pyrazole intermediate is then reacted with appropriate reagents to form the pyrazine ring. This step often involves cyclization reactions.
Introduction of the cyclopentyl group:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and improved reaction conditions.
Analyse Des Réactions Chimiques
1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyrazine rings. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced derivatives.
Applications De Recherche Scientifique
1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes, making them potential candidates for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. This inhibition can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the ring fusion pattern and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds also share a pyrazole ring but are fused with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These are more complex structures with additional fused rings.
The uniqueness of this compound lies in its specific ring fusion and the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H13N5 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-cyclopentylpyrazolo[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C10H13N5/c11-9-8-10(13-6-5-12-8)15(14-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,14) |
Clé InChI |
GXGVIYSGYJABBS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C3=NC=CN=C3C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


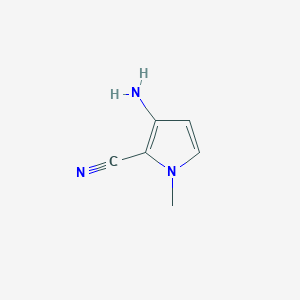


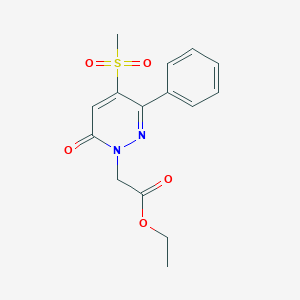

![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)


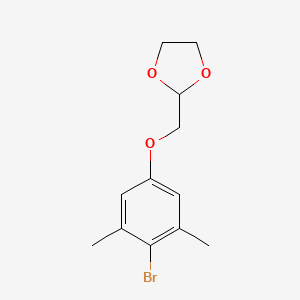
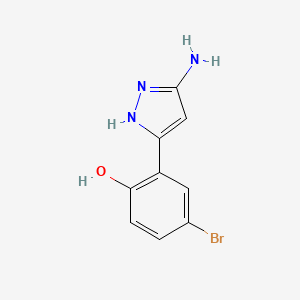
![3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11785124.png)

![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)
